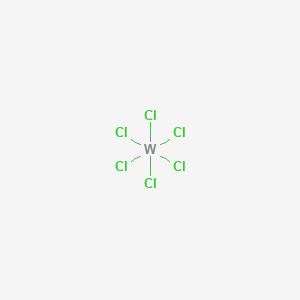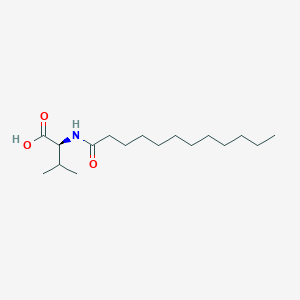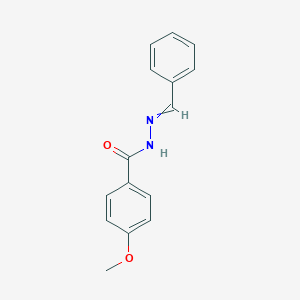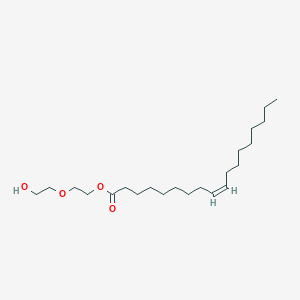
六フッ化タングステン(VI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tungsten(VI) chloride is an inorganic chemical compound composed of tungsten and chlorine, with the chemical formula WCl₆. This dark violet-blue compound exists as volatile crystals under standard conditions and is an important starting reagent in the preparation of various tungsten compounds .
科学的研究の応用
Tungsten(VI) chloride has a wide range of applications in scientific research, including :
Chemistry: Used as a precursor in the synthesis of other tungsten compounds and as a catalyst in organic reactions.
Biology and Medicine: Investigated for its potential use in medicinal chemistry and as a component in diagnostic tools.
Industry: Utilized in the production of tungsten-based materials, coatings, and nanostructures.
作用機序
Tungsten(VI) chloride, also known as Tungsten hexachloride or Hexachlorotungsten, is a highly reactive crystalline solid commonly used in the field of catalysis, perovskite solar cells, and light-emitting devices .
Target of Action
Tungsten(VI) chloride primarily targets molybdenum-dependent enzymes . It interferes with the absorption of molybdenum and increases its excretion with the urine . In these enzymes, tungsten is able to displace molybdenum .
Mode of Action
Tungsten(VI) chloride’s mode of action involves the displacement of molybdenum in molybdenum-dependent enzymes . This leads to an inhibition of the activities of enzymes such as xanthine dehydrogenase, sulfite oxidase, aldehyde oxidase, and nitrate reductase .
Biochemical Pathways
The displacement of molybdenum by tungsten in enzymes results in increased sensitivity to sulfite and disturbances in the sulfur and xanthine metabolism . This then leads to high xanthine and low cystine and uric acid concentrations in plasma and urine .
Pharmacokinetics
It is known that the compound is highly reactive and can be corrosive . It is also known to be air and moisture sensitive .
Action Environment
Tungsten(VI) chloride is sensitive to environmental factors. It is air and moisture sensitive , and its reactivity can be influenced by these factors. It is soluble in nonpolar solvents but reacts with alcohols and water .
生化学分析
Biochemical Properties
Tungsten(VI) chloride is known to interact with various enzymes and proteins. In molybdenum-dependent enzymes, Tungsten(VI) chloride is able to displace molybdenum and thus leads to an inhibition of the activities of the xanthine dehydrogenase, sulfite oxidase, aldehyde oxidase, and nitrate reductase .
Cellular Effects
It is known to be highly reactive and can have strong oxidizing effects . This suggests that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Tungsten(VI) chloride involves its interaction with molybdenum-dependent enzymes. By displacing molybdenum, Tungsten(VI) chloride inhibits the activities of these enzymes, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known to be a highly reactive and corrosive substance . This suggests that it could potentially have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Tungsten(VI) chloride in animal models. One study has reported that tungsten compounds, including Tungsten(VI) chloride, caused a reduction in body weights in the lowest dose group .
Metabolic Pathways
Tungsten(VI) chloride is involved in the metabolic pathways of molybdenum-dependent enzymes. By displacing molybdenum, it inhibits the activities of these enzymes, potentially affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: Tungsten(VI) chloride can be synthesized by chlorinating tungsten metal in a sealed tube at 600°C. The reaction is as follows :
W+3Cl2→WCl6
The compound exists in two polymorphs: the blue α form, which is more stable at room temperature, and the wine-red β form, which can be obtained by rapid cooling .
Industrial Production Methods: Industrial production of tungsten hexachloride typically involves the same chlorination process, ensuring high purity and yield by controlling the reaction conditions and using high-purity tungsten metal and chlorine gas.
化学反応の分析
Types of Reactions: Tungsten(VI) chloride undergoes various chemical reactions, including hydrolysis, methylation, and substitution .
Common Reagents and Conditions:
- Methylation: Reaction with trimethylaluminium yields hexamethyl tungsten :
WCl6+3Al2(CH3)6→W(CH3)6+3Al2(CH3)4Cl2
Major Products: The major products formed from these reactions include tungsten oxychlorides, tungsten trioxide, hexamethyl tungsten, and various substituted tungsten compounds.
類似化合物との比較
- Tungsten hexafluoride (WF₆)
- Tungsten hexabromide (WBr₆)
- Molybdenum hexachloride (MoCl₆)
- Rhenium hexachloride (ReCl₆)
Comparison: Tungsten(VI) chloride is unique due to its specific reactivity and stability under various conditions. Compared to tungsten hexafluoride, it is less volatile and more stable. Tungsten hexabromide and molybdenum hexachloride share similar chemical properties but differ in their reactivity and applications .
特性
CAS番号 |
13283-01-7 |
|---|---|
分子式 |
Cl6W-6 |
分子量 |
396.5 g/mol |
IUPAC名 |
tungsten;hexachloride |
InChI |
InChI=1S/6ClH.W/h6*1H;/p-6 |
InChIキー |
XHYHOBJDYHRWHO-UHFFFAOYSA-H |
SMILES |
Cl[W](Cl)(Cl)(Cl)(Cl)Cl |
正規SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[W] |
Key on ui other cas no. |
13283-01-7 |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
Q1: What is Tungsten Hexachloride (WCl6)?
A1: Tungsten Hexachloride (WCl6) is a dark violet to blue-black crystalline solid at room temperature. It is a highly reactive compound that hydrolyzes readily in air. WCl6 is a versatile reagent used in various chemical transformations, particularly in organic synthesis and materials science.
Q2: What is the molecular formula, weight, and spectroscopic data of WCl6?
A2: * Molecular Formula: WCl6 * Molecular Weight: 396.56 g/mol* Spectroscopic Data: The infrared spectrum of [(H5C6)4As][WCl6] exhibits two WCl6 stretching vibrations, indicating a distortion from regular octahedral symmetry. []
Q3: How does WCl6 interact with organic compounds?
A3: WCl6 is a strong Lewis acid and readily forms complexes with various organic molecules. For instance, it reacts with 2,2-dimethylpropylidynephosphane in POCl3, leading to the oxidation of phosphorus and the formation of 2,2,5,5-tetramethylhex-3-yne. This alkyne then coordinates to tungsten tetrachloride, forming the complex [(Cl3PO)WCl4(H9C4CCC4H9)]. []
Q4: Can you provide examples of WCl6's catalytic activity in organic synthesis?
A4: WCl6 demonstrates impressive catalytic activity in a range of organic reactions:
Q5: How does the structure of WCl6 relate to its catalytic activity?
A5: WCl6's ability to act as a Lewis acid and form complexes with organic substrates stems from its electron-deficient tungsten center. This characteristic is crucial for its activity in reactions like olefin metathesis, where it coordinates to the double bond, facilitating the rearrangement of substituents.
Q6: Is WCl6 used in polymerization reactions?
A6: Yes, WCl6 is a well-known catalyst for ring-opening metathesis polymerization (ROMP).
Q7: How does WCl6 perform in the preparation of tungsten carbide?
A7: WCl6 serves as a precursor in the plasma synthesis of nanosized tungsten carbide powder. The process involves controlling plasma torch power and reactant gas ratios to influence product composition and grain size. Subsequent heating in a hydrogen atmosphere yields fully carburized WC powder with particle sizes below 100 nm. []
Q8: Can WCl6 be used to synthesize other tungsten compounds?
A8: Absolutely. WCl6 acts as a starting material for synthesizing various tungsten compounds:
Q9: Are there any studies on the electrochemical properties of WCl6?
A9: Yes, electrochemical studies have been conducted on WCl6. For example, in acidic sodium chloroaluminate melts, WCl6 undergoes multiple reduction steps. The initial reduction step is influenced by oxide impurities, which react with WCl6 to form tungsten oxide tetrachloride (WOCl4). []
Q10: What about the stability of WCl6?
A10: WCl6 is highly reactive and moisture-sensitive, readily undergoing hydrolysis in air. It requires handling in inert atmospheres and storage under anhydrous conditions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B86826.png)




![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)



